![molecular formula C₃₁H₃₅ClN₂O₂RuS B1146795 [((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium CAS No. 192139-92-7](/img/new.no-structure.jpg)
[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium is a complex organometallic compound that has garnered significant interest in the fields of chemistry and medicine. This compound features a ruthenium center coordinated to a chiral amine ligand, a tolylsulfonyl group, and a p-cymene ligand. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium typically involves the coordination of the ruthenium center with the desired ligands. One common method involves the reaction of [(η6-p-cymene)RuCl2]2 with (R,R)-2-amino-1,2-diphenylethylamine and 4-toluenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: While the industrial production of this specific compound is not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium undergoes various types of chemical reactions, including:
- Substitution Reactions : The chloride ligand can be substituted by other nucleophiles such as phosphines, amines, or thiolates.
- Oxidation and Reduction Reactions : The ruthenium center can participate in redox reactions, altering its oxidation state.
- Ligand Exchange Reactions : The p-cymene ligand can be replaced by other aromatic ligands under specific conditions.
- Substitution Reactions : Typically involve nucleophiles like triphenylphosphine or pyridine in solvents such as dichloromethane or toluene.
- Oxidation Reactions : Often use oxidizing agents like hydrogen peroxide or oxygen.
- Reduction Reactions : May involve reducing agents such as sodium borohydride or hydrazine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted ruthenium complexes, while oxidation reactions can produce higher oxidation state ruthenium species.
Aplicaciones Científicas De Investigación
Antitumor Properties
Recent studies have highlighted the potential of ruthenium complexes as anticancer agents. The compound exhibits notable antitumor activity , primarily due to its ability to mimic iron and bind to transferrin receptors on cancer cells. This mechanism enhances the selectivity of the compound towards malignant cells while minimizing toxicity to healthy cells.
- Mechanism of Action : Ruthenium complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress that triggers cell death pathways. In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including MCF-7 and A-20, while showing low toxicity in peripheral blood mononuclear cells (PBMC) .
- Clinical Relevance : The compound's structural characteristics allow it to be a promising candidate for further clinical trials. Its effectiveness has been compared favorably against traditional platinum-based chemotherapeutics, which often exhibit higher toxicity .
Catalytic Applications
The compound also serves as a catalyst in organic synthesis, particularly in enantioselective hydrogenation reactions. It has shown efficacy in catalyzing the hydrogenation of various functionalized ketones and other substrates.
- Enantioselective Hydrogenation : Studies indicate that this ruthenium complex can effectively catalyze the hydrogenation of quinolines and N-alkyl ketimines with high enantioselectivity. This capability is crucial for synthesizing chiral compounds used in pharmaceuticals .
- Improved Performance : The modification of this catalyst through microenvironment engineering has led to enhanced catalytic performance, making it a valuable tool in synthetic organic chemistry .
Other Notable Applications
In addition to its primary roles in oncology and catalysis, this ruthenium complex has been explored for other applications:
- Antimicrobial Activity : Recent investigations reveal that mononuclear ruthenium complexes exhibit broad-spectrum antimicrobial properties, suggesting potential uses in combating infections .
- Coordination Chemistry : The coordination chemistry of ruthenium complexes continues to be a rich area for research, with implications for developing new materials and understanding metal-ligand interactions .
Summary Table of Applications
Application Type | Description | Key Findings |
---|---|---|
Antitumor Activity | Induces apoptosis via ROS generation; selective targeting of cancer cells | Effective against MCF-7 and A-20; low toxicity |
Catalysis | Enantioselective hydrogenation of functionalized ketones | High enantioselectivity for quinolines |
Antimicrobial | Broad-spectrum antimicrobial properties | Effective against various pathogens |
Coordination Chemistry | Insights into metal-ligand interactions | Potential for new materials development |
Mecanismo De Acción
The mechanism of action of ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with proteins, affecting their function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis in cancer cells is a key area of research.
Comparación Con Compuestos Similares
((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium can be compared with other ruthenium-based compounds such as:
- [(η6-p-cymene)RuCl2]2
- [(η6-benzene)RuCl2]2
- [(η6-mesitylene)RuCl2]2
These compounds share similar structural features but differ in their ligands and overall reactivity. The presence of the chiral amine and tolylsulfonyl groups in ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium imparts unique properties, making it distinct in terms of its biological activity and catalytic potential.
Actividad Biológica
The compound ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium represents a class of organometallic complexes that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes current research findings regarding its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications.
The compound is characterized by its ruthenium center coordinated to an η6-p-cymene ligand, which enhances its solubility and reactivity. The presence of the sulfonamide moiety contributes to its biological activity by facilitating interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this ruthenium complex:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in adenocarcinoma cells and inhibit tumor growth in vivo. The mechanism involves the disruption of mitochondrial function and interference with cellular signaling pathways related to survival and proliferation .
- Antimicrobial Properties : It has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity. The compound's interaction with bacterial cell membranes leads to increased permeability, resulting in cell lysis .
Cytotoxicity
A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The MTT assay was employed to determine cell viability after treatment with different concentrations of the complex. Results indicated that the compound has an IC50 value ranging from 0.91 µM to 35.82 µM across different cancer types, demonstrating potent anticancer properties .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.91 |
MDA-MB-231 | 1.32 |
HT-29 | 35.82 |
HCT-116 | 6.2 |
SiHa | 8.4 |
NCI-H460 | 7.8 |
The biological activity is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.
- Inhibition of ABCB1 Efflux Pump : This inhibition enhances the accumulation of chemotherapeutic agents within cancer cells, thereby increasing their efficacy .
In Vivo Studies
In vivo experiments using murine models have shown that treatment with this ruthenium complex leads to a significant reduction in tumor size compared to control groups. The low toxicity profile observed suggests potential for clinical applications .
Case Studies
Several case studies have documented the effectiveness of ruthenium complexes in clinical settings:
- A study involving patients with advanced solid tumors treated with a related ruthenium complex showed promising results in terms of tumor response rates and overall survival .
- Another investigation highlighted the role of this compound in combination therapies, enhancing the efficacy of existing chemotherapeutics while reducing side effects associated with traditional treatments .
Q & A
Q. Basic: What synthetic strategies optimize enantiomeric purity in the preparation of this ruthenium complex?
Methodological Answer:
Enantiomeric purity is critical for asymmetric catalysis. The complex is synthesized via ligand substitution reactions using chiral diamine ligands like (R,R)-TsDPEN (4-toluenesulfonyl-diphenylethylenediamine) and p-cymene. Key steps:
- Use enantiopure (R,R)-TsDPEN to ensure stereochemical fidelity .
- Control reaction conditions (e.g., inert atmosphere, low moisture) to prevent racemization .
- Purify via recrystallization from methanol or dichloromethane/hexane mixtures to remove unreacted ligands .
- Confirm enantiopurity using chiral HPLC or circular dichroism (CD) spectroscopy .
Q. Advanced: How do ligand modifications (e.g., sulfonyl group substitution) influence catalytic activity in transfer hydrogenation?
Methodological Answer:
Modifying the sulfonyl group (e.g., replacing 4-toluenesulfonyl with pentafluorophenylsulfonyl) alters electron density at the Ru center, affecting substrate binding and turnover frequency. Experimental approaches:
- Synthesize analogues (e.g., RuCl(R,R)-Fsdpen) and compare kinetic data (TOF, enantioselectivity) .
- Use DFT calculations to map electronic effects of substituents on transition-state stabilization .
- Correlate Hammett parameters of sulfonyl groups with catalytic efficiency in ketone reduction .
Q. Basic: What analytical techniques are most reliable for characterizing the coordination geometry of this complex?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves Ru–N, Ru–Cl, and η⁶-arene bonding parameters (e.g., Ru–N bond lengths: ~2.05 Å; Ru–Cl: ~2.35 Å) .
- NMR spectroscopy :
- ESI-MS : Confirm molecular ion peaks (e.g., [M-Cl]⁺) with isotopic patterns matching ruthenium .
Q. Advanced: How does solvent choice impact the stability and catalytic performance of this complex?
Methodological Answer:
- Protic solvents (e.g., methanol) : Promote ligand dissociation, reducing catalytic lifetime. Monitor via UV-Vis spectroscopy (λ ~450 nm for Ru–arene charge-transfer bands) .
- Aprotic solvents (e.g., THF, DCM) : Enhance stability but may slow substrate diffusion. Balance with co-solvents (e.g., 10% H₂O in iPrOH) for transfer hydrogenation .
- Accelerated aging tests : Compare catalytic activity (e.g., acetophenone reduction yields) after 24h in different solvents .
Q. Basic: What protocols ensure safe handling and storage of this air-sensitive ruthenium complex?
Methodological Answer:
- Storage : Keep under argon or nitrogen in flame-sealed ampules at –20°C to prevent oxidation .
- Handling : Use gloveboxes or Schlenk lines for transfers. Avoid exposure to light (degradation observed via TLC monitoring) .
- Deactivation : Quench residual catalyst with aqueous EDTA to chelate Ru ions before disposal .
Q. Advanced: How can contradictions in reported enantioselectivity values (e.g., 85% vs. 92% ee) be resolved?
Methodological Answer:
- Reproduce conditions : Verify substrate purity, solvent dryness, and catalyst loading (% mol Ru) .
- Statistical analysis : Perform triplicate runs with error bars; use chiral GC or HPLC with >99% purity standards .
- Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to test for non-enantioselective pathways .
Q. Basic: What role does the η⁶-p-cymene ligand play in stabilizing the Ru center?
Methodological Answer:
The η⁶-p-cymene ligand:
- Provides steric bulk, shielding the Ru center from unwanted side reactions .
- Stabilizes the +2 oxidation state via π-backbonding, confirmed by cyclic voltammetry (E₁/₂ ~0.5 V vs. Ag/AgCl) .
- Can be replaced with mesitylene or ethylbenzene derivatives to modulate solubility .
Q. Advanced: How do counterion effects (e.g., BF₄⁻ vs. BArF⁻) influence catalytic activity in ionic media?
Methodological Answer:
- Tetrafluoroborate (BF₄⁻) : Moderate solubility in polar solvents; suitable for aqueous-phase catalysis .
- Tetrakis(pentafluorophenyl)borate (BArF⁻) : Enhances Lewis acidity of Ru, improving turnover in non-polar substrates (e.g., α,β-unsaturated esters) .
- Ionic strength studies : Compare reaction rates in [BMIM][BF₄] vs. [BMIM][BArF] ionic liquids .
Q. Basic: How is the complex’s air sensitivity quantified during reaction optimization?
Methodological Answer:
- Oxygen tolerance tests : Expose catalyst to controlled O₂ levels (ppm) and monitor decomposition via IR (loss of Ru–Cl stretches at ~320 cm⁻¹) .
- Kinetic profiling : Compare reaction rates under inert vs. ambient atmospheres .
Q. Advanced: What mechanistic insights explain discrepancies in TOF (turnover frequency) between homogeneous and heterogeneous phases?
Methodological Answer:
- Homogeneous phase : High TOF due to unimolecular substrate access. Probe via operando NMR to track intermediate formation .
- Heterogeneous phase (e.g., immobilized on silica) : Diffusion limitations reduce TOF; quantify via Thiele modulus analysis .
- Cross-validation : Use stopped-flow UV-Vis to compare Ru–substrate binding kinetics in both phases .
Propiedades
Número CAS |
192139-92-7 |
---|---|
Fórmula molecular |
C₃₁H₃₅ClN₂O₂RuS |
Peso molecular |
636.21 |
Sinónimos |
[R-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium; [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.